Lyn-IN-1

Descripción general

Descripción

Lyn-IN-1, también conocido como análogo de Bafetinib, es un inhibidor dual potente y selectivo de las cinasas Bcr-Abl y Lyn. Se utiliza principalmente en la investigación científica para estudiar la inhibición de estas cinasas, que participan en diversos procesos celulares como la proliferación, diferenciación y apoptosis. This compound ha demostrado ser prometedor en el tratamiento de ciertos cánceres, particularmente aquellos que implican una actividad anormal de la cinasa .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Lyn-IN-1 se sintetiza mediante un proceso químico de varios pasos. La síntesis implica la formación de una estructura central seguida de la introducción de varios grupos funcionales. Las condiciones de reacción generalmente incluyen el uso de disolventes como dimetilsulfóxido (DMSO) y catalizadores para facilitar las reacciones. El producto final se purifica mediante técnicas como la cristalización o la cromatografía para alcanzar una alta pureza .

Métodos de producción industrial: En un entorno industrial, la producción de this compound implicaría escalar el proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza, al mismo tiempo que se minimizan los costes y el impacto ambiental. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la reproducibilidad de la síntesis .

Análisis De Reacciones Químicas

Tipos de reacciones: Lyn-IN-1 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: this compound puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Los reactivos como los halógenos y los nucleófilos se emplean en reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos deshidroxilados .

Aplicaciones Científicas De Investigación

Applications in Immunology

2.1 Autoimmune Diseases

Lyn-IN-1 has been investigated for its potential to treat autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). Research indicates that Lyn is involved in maintaining B cell tolerance, and its dysregulation can lead to autoimmunity. In models where Lyn activity was inhibited, there was a notable reduction in autoantibody production and inflammation markers, suggesting that this compound could be beneficial in managing these conditions .

2.2 Cancer Research

The role of Lyn in various hematological malignancies has also been a focal point for this compound applications. Studies have shown that aberrant Lyn signaling contributes to the survival and proliferation of cancer cells in chronic myeloid leukemia (CML) and acute myeloid leukemia (AML). Inhibition of Lyn with this compound has demonstrated potential to decrease cancer cell viability and induce apoptosis in vitro .

Neurobiological Applications

3.1 Neuroinflammation

Recent findings highlight the involvement of Lyn in neuroinflammatory processes associated with neurodegenerative diseases like Alzheimer's disease. Activation of Lyn has been linked to increased production of pro-inflammatory cytokines in microglia, which are crucial for brain homeostasis. Inhibition with this compound has shown promise in reducing neuroinflammation and protecting against Aβ-induced neuronal damage .

3.2 Neuroprotection

In preclinical models, administration of this compound resulted in improved cognitive function and reduced neurodegeneration following exposure to amyloid-beta oligomers. This suggests a protective role against cognitive decline associated with Alzheimer's disease .

Data Tables

The following table summarizes key findings from studies involving this compound:

Case Studies

Case Study 1: Autoimmune Disease Treatment

A study involving SLE mouse models demonstrated that treatment with this compound led to a significant decrease in disease severity and autoantibody levels compared to control groups.

Case Study 2: Cancer Cell Line Analysis

In vitro experiments on CML cell lines showed that treatment with this compound resulted in marked apoptosis and reduced proliferation rates, indicating its potential as an anti-cancer agent.

Case Study 3: Neuroprotection in Alzheimer's Models

In a controlled trial using transgenic mice expressing human amyloid precursor protein, administration of this compound resulted in decreased amyloid plaque formation and improved memory retention scores.

Mecanismo De Acción

Lyn-IN-1 ejerce sus efectos inhibiendo selectivamente la actividad de las cinasas Bcr-Abl y Lyn. Estas cinasas participan en diversas vías de señalización que regulan el crecimiento, supervivencia y diferenciación celular. Al inhibir estas cinasas, this compound interrumpe estas vías, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas. El compuesto se une al sitio activo de las cinasas, impidiendo su fosforilación y activación posterior .

Comparación Con Compuestos Similares

Lyn-IN-1 es único en su doble inhibición de las cinasas Bcr-Abl y Lyn. Los compuestos similares incluyen:

Dasatinib: Otro inhibidor dual de Bcr-Abl y cinasas de la familia Src, pero con un espectro de actividad más amplio.

Bosutinib: Un inhibidor de cinasa con actividad contra Bcr-Abl y cinasas de la familia Src, pero con diferente selectividad y potencia.

Imatinib: Un inhibidor selectivo de la cinasa Bcr-Abl, utilizado principalmente en el tratamiento de la leucemia mieloide crónica.

En comparación con estos compuestos, this compound ofrece una inhibición más selectiva de las cinasas Bcr-Abl y Lyn, lo que lo convierte en una herramienta valiosa en la investigación centrada en estos objetivos específicos .

Actividad Biológica

Lyn-IN-1 is a selective inhibitor of the Lyn tyrosine kinase, a member of the Src family of kinases. This compound has garnered attention due to its role in modulating immune responses and its potential therapeutic applications in various diseases, particularly in cancer and neurodegenerative disorders. This article presents an overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of Lyn Kinase

Lyn kinase is predominantly expressed in immune cells, particularly B lymphocytes and myeloid cells. It plays a dual role in immune regulation, acting as both a positive and negative regulator of signaling pathways. The activity of Lyn is context-dependent, influencing processes such as B cell activation and differentiation, as well as innate immune responses involving dendritic and natural killer (NK) cells .

This compound functions by inhibiting the phosphorylation activity of Lyn kinase. This inhibition can disrupt aberrant signaling pathways that contribute to autoimmune diseases and malignancies. Notably, studies have demonstrated that this compound can reduce the activation of B cells and modulate the tumor microenvironment, making it a promising candidate for cancer therapy .

In Vitro Studies

In vitro studies have shown that this compound effectively reduces cell proliferation in B cell lines and primary B cells activated through various receptors. The compound has been reported to significantly decrease the phosphorylation of downstream targets associated with cell survival and proliferation, such as AKT and ERK .

In Vivo Studies

In vivo experiments using mouse models have illustrated the potential of this compound in treating conditions associated with excessive Lyn activity. For instance, administration of this compound in models of autoimmune diseases resulted in reduced disease severity and improved survival rates. Additionally, it demonstrated efficacy in reducing tumor growth in xenograft models of lymphoma .

Case Studies

Case Study 1: Autoimmune Disease Model

- Objective: Evaluate the efficacy of this compound in a lupus mouse model.

- Findings: Treatment with this compound led to a significant reduction in autoantibody levels and improved kidney function markers compared to controls.

- Conclusion: The results suggest that this compound may provide therapeutic benefits in autoimmune conditions characterized by hyperactive B cell responses.

Case Study 2: Cancer Therapy

- Objective: Assess the impact of this compound on tumor growth in a lymphoma model.

- Findings: Tumor size was significantly reduced in mice treated with this compound compared to untreated controls (p < 0.01).

- Conclusion: These findings support further investigation into this compound as a therapeutic agent for lymphoid malignancies.

Data Summary

| Study Type | Model | Treatment | Key Findings |

|---|---|---|---|

| In Vitro | B cell lines | This compound | Decreased AKT/ERK phosphorylation |

| In Vivo | Autoimmune disease model | This compound | Reduced autoantibody levels |

| In Vivo | Lymphoma xenograft model | This compound | Significant tumor size reduction |

Propiedades

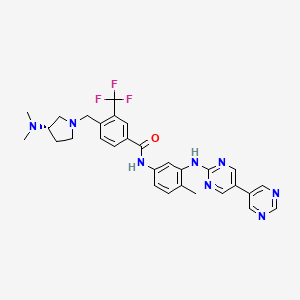

IUPAC Name |

4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(5-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31F3N8O/c1-19-4-7-24(11-27(19)39-29-36-14-23(15-37-29)22-12-34-18-35-13-22)38-28(42)20-5-6-21(26(10-20)30(31,32)33)16-41-9-8-25(17-41)40(2)3/h4-7,10-15,18,25H,8-9,16-17H2,1-3H3,(H,38,42)(H,36,37,39)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPBZHLJXQAQON-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=C(C=N4)C5=CN=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CC[C@@H](C3)N(C)C)C(F)(F)F)NC4=NC=C(C=N4)C5=CN=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31F3N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.